molecular formula C7H21O3Si4 B100082 METHYLTRIS(DIMETHYLSILOXY)SILANE CAS No. 17082-46-1

METHYLTRIS(DIMETHYLSILOXY)SILANE

Cat. No.: B100082
CAS No.: 17082-46-1
M. Wt: 265.58 g/mol
InChI Key: BGISVIDNIBCUTN-UHFFFAOYSA-N
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Description

METHYLTRIS(DIMETHYLSILOXY)SILANE is a silicon-based compound with a unique structure that includes multiple silicon-oxygen bonds. This compound is part of the broader class of organosilicon compounds, which are known for their versatility and wide range of applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYLTRIS(DIMETHYLSILOXY)SILANE typically involves the reaction of chlorodimethylsilane with hexamethyldisiloxane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silicon-chlorine bonds. The reaction can be represented as follows:

ClSi(CH3)2H+(CH3)3SiOSi(CH3)3(CH3)2SiOSi(CH3)2OSi(CH3)3+HCl\text{ClSi(CH}_3\text{)}_2\text{H} + \text{(CH}_3\text{)}_3\text{SiOSi(CH}_3\text{)}_3 \rightarrow \text{(CH}_3\text{)}_2\text{SiOSi(CH}_3\text{)}_2\text{OSi(CH}_3\text{)}_3 + \text{HCl} ClSi(CH3​)2​H+(CH3​)3​SiOSi(CH3​)3​→(CH3​)2​SiOSi(CH3​)2​OSi(CH3​)3​+HCl

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of continuous flow reactors also minimizes the risk of side reactions and the formation of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

METHYLTRIS(DIMETHYLSILOXY)SILANE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols and siloxanes.

    Reduction: Reduction reactions can convert the compound into silanes.

    Substitution: The silicon-oxygen bonds can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Substitution reactions often require the use of catalysts, such as platinum or palladium, and are carried out under inert atmospheres to prevent unwanted side reactions.

Major Products

    Oxidation: Silanols and siloxanes.

    Reduction: Silanes.

    Substitution: Various organosilicon compounds with different functional groups.

Scientific Research Applications

METHYLTRIS(DIMETHYLSILOXY)SILANE has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound is used in the development of biocompatible materials and as a component in drug delivery systems.

    Medicine: It is explored for its potential use in medical devices and implants due to its biocompatibility and stability.

    Industry: The compound is used in the production of silicone-based materials, such as sealants, adhesives, and coatings.

Mechanism of Action

The mechanism of action of METHYLTRIS(DIMETHYLSILOXY)SILANE involves the interaction of its silicon-oxygen bonds with various molecular targets. The compound can form stable complexes with metal ions, which can catalyze various chemical reactions. Additionally, the silicon-oxygen bonds can undergo hydrolysis, leading to the formation of silanols, which can further react with other compounds.

Comparison with Similar Compounds

Similar Compounds

    Tetramethyldisiloxane: A simpler compound with two silicon atoms and similar reactivity.

    Hexamethyldisiloxane: Another related compound with a different silicon-oxygen arrangement.

    Trimethylsilyl ethers: Compounds with similar protective group chemistry.

Uniqueness

METHYLTRIS(DIMETHYLSILOXY)SILANE is unique due to its specific silicon-oxygen-silicon arrangement, which imparts distinct chemical properties. Its ability to undergo various chemical reactions and form stable complexes makes it a valuable compound in both research and industrial applications.

Properties

InChI

InChI=1S/C7H21O3Si4/c1-11(2)8-14(7,9-12(3)4)10-13(5)6/h1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGISVIDNIBCUTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)O[Si](C)(O[Si](C)C)O[Si](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H21O3Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401301978
Record name Methyltris(dimethylsiloxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401301978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17082-46-1
Record name 3-((Dimethylsilyl)oxy)-1,1,3,5,5-pentamethyltrisiloxane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017082461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyltris(dimethylsiloxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401301978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(dimethylsilyl)oxy]-1,1,3,5,5-pentamethyltrisiloxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.382
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
METHYLTRIS(DIMETHYLSILOXY)SILANE

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